molecular formula C12H13NO4 B14676610 Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate CAS No. 28538-61-6

Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Cat. No.: B14676610
CAS No.: 28538-61-6
M. Wt: 235.24 g/mol
InChI Key: FFGKASVDARBVST-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-5-nitrobicyclo[420]octa-1,3,5-triene-3-carboxylate is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the nitro group: Nitration reactions, often using nitric acid or a mixture of nitric and sulfuric acids, are employed to introduce the nitro group at the desired position.

    Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would also consider factors such as cost, availability of starting materials, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A simpler analog without the nitro and ester groups.

    Methyl 7,7-dimethylbicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate: Lacks the nitro group.

    7,7-Dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene: Lacks the ester group.

Uniqueness

Methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and potential applications. The combination of these functional groups in a bicyclic structure makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

28538-61-6

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 7,7-dimethyl-5-nitrobicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate

InChI

InChI=1S/C12H13NO4/c1-12(2)6-8-4-7(11(14)17-3)5-9(10(8)12)13(15)16/h4-5H,6H2,1-3H3

InChI Key

FFGKASVDARBVST-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C1C(=CC(=C2)C(=O)OC)[N+](=O)[O-])C

Origin of Product

United States

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